molecular formula C12H17NO4 B13902160 Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate

Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate

Cat. No.: B13902160
M. Wt: 239.27 g/mol
InChI Key: UTOWPCHFGIWWJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate is a pyrrole alkaloid derivative. Pyrrole alkaloids are known for their diverse biological activities and are often found in natural products. This compound is particularly interesting due to its unique structure, which includes a formyl group and a hydroxymethyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate can be achieved through several steps. One common method involves the reaction of 2-formyl-5-(hydroxymethyl)-1H-pyrrole with ethyl 4-bromobutanoate under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanamide: Similar structure but with an amide group instead of an ester.

    5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde: Lacks the butanoate side chain.

Uniqueness

Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and hydroxymethyl groups on the pyrrole ring, along with the ester functionality, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 4-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]butanoate

InChI

InChI=1S/C12H17NO4/c1-2-17-12(16)4-3-7-13-10(8-14)5-6-11(13)9-15/h5-6,8,15H,2-4,7,9H2,1H3

InChI Key

UTOWPCHFGIWWJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C(=CC=C1C=O)CO

Origin of Product

United States

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